molecular formula C8H10ClN3O3S B12782643 2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- CAS No. 145986-27-2

2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-

Cat. No.: B12782643
CAS No.: 145986-27-2
M. Wt: 263.70 g/mol
InChI Key: SUAKTABSHMTKSV-NTSWFWBYSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone ring, an amino group, a chlorine atom, and an oxathiolane ring with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone ring, followed by the introduction of the amino and chloro substituents. The oxathiolane ring is then synthesized and attached to the pyrimidinone core. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chlorine atom could result in various substituted pyrimidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-: A stereoisomer with different spatial arrangement.

    2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-: Another stereoisomer with a different configuration.

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- lies in its specific stereochemistry and the presence of both the pyrimidinone and oxathiolane rings, which may confer unique chemical and biological properties compared to its isomers and other similar compounds.

Properties

CAS No.

145986-27-2

Molecular Formula

C8H10ClN3O3S

Molecular Weight

263.70 g/mol

IUPAC Name

4-amino-5-chloro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H10ClN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1

InChI Key

SUAKTABSHMTKSV-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)Cl

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Cl

Origin of Product

United States

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